Cas no 2138081-09-9 (3-(2-chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine)

3-(2-Chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a chlorofuran and fluorinated pyrazole core. Its unique structure, combining halogenated furan and pyrazole moieties, makes it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both chlorine and fluorine substituents enhances its reactivity and potential for further functionalization, while the amine group offers versatility in derivatization. This compound is particularly useful in the synthesis of biologically active molecules due to its stability and compatibility with various reaction conditions. Its well-defined molecular architecture supports applications in medicinal chemistry, where it may serve as a scaffold for developing novel therapeutic agents or agrochemicals.
3-(2-chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine structure
2138081-09-9 structure
Product name:3-(2-chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine
CAS No:2138081-09-9
MF:C8H7ClFN3O
MW:215.612083673477
CID:6136688
PubChem ID:165962484

3-(2-chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine
    • 1H-Pyrazol-5-amine, 3-(2-chloro-3-furanyl)-4-fluoro-1-methyl-
    • 2138081-09-9
    • EN300-1149864
    • Inchi: 1S/C8H7ClFN3O/c1-13-8(11)5(10)6(12-13)4-2-3-14-7(4)9/h2-3H,11H2,1H3
    • InChI Key: BRUVDSNIQLUOGN-UHFFFAOYSA-N
    • SMILES: N1(C)C(N)=C(F)C(C2C=COC=2Cl)=N1

Computed Properties

  • Exact Mass: 215.0261677g/mol
  • Monoisotopic Mass: 215.0261677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57Ų
  • XLogP3: 1.7

3-(2-chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1149864-0.25g
3-(2-chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine
2138081-09-9 95%
0.25g
$1235.0 2023-10-25
Enamine
EN300-1149864-5.0g
3-(2-chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine
2138081-09-9
5g
$4764.0 2023-05-23
Enamine
EN300-1149864-1g
3-(2-chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine
2138081-09-9 95%
1g
$1343.0 2023-10-25
Enamine
EN300-1149864-10g
3-(2-chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine
2138081-09-9 95%
10g
$5774.0 2023-10-25
Enamine
EN300-1149864-0.05g
3-(2-chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine
2138081-09-9 95%
0.05g
$1129.0 2023-10-25
Enamine
EN300-1149864-10.0g
3-(2-chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine
2138081-09-9
10g
$7065.0 2023-05-23
Enamine
EN300-1149864-5g
3-(2-chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine
2138081-09-9 95%
5g
$3894.0 2023-10-25
Enamine
EN300-1149864-0.1g
3-(2-chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine
2138081-09-9 95%
0.1g
$1183.0 2023-10-25
Enamine
EN300-1149864-1.0g
3-(2-chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine
2138081-09-9
1g
$1643.0 2023-05-23
Enamine
EN300-1149864-2.5g
3-(2-chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine
2138081-09-9 95%
2.5g
$2631.0 2023-10-25

Additional information on 3-(2-chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine

Introduction to 3-(2-chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine (CAS No. 2138081-09-9)

3-(2-chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine, identified by its CAS number 2138081-09-9, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a pyrazole core substituted with a chlorofuran moiety, a fluoro group, and a methyl group, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 3-(2-chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine incorporates several key functional groups that contribute to its potential biological activity. The presence of a chlorofuran substituent at the 2-position of the pyrazole ring introduces electrophilic centers, which can participate in various chemical reactions, including nucleophilic substitution and condensation reactions. Additionally, the fluoro group at the 4-position is known to enhance metabolic stability and binding affinity in many pharmacological applications. The methyl group at the 1-position further modulates the electronic properties of the molecule, influencing its interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of 3-(2-chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine with greater accuracy. Studies suggest that this compound exhibits favorable solubility profiles and bioavailability, making it an attractive scaffold for developing novel therapeutic agents. Furthermore, its structural features align well with known drug targets, particularly in the areas of anti-inflammatory and anticancer therapies.

In the realm of medicinal chemistry, the synthesis of 3-(2-chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine has been optimized through multiple pathways to enhance yield and purity. One such approach involves a multi-step sequence starting from commercially available furan derivatives, followed by functional group transformations such as halogenation, fluorination, and condensation reactions. These synthetic strategies have been refined to minimize side reactions and maximize efficiency, ensuring that researchers can access this compound in sufficient quantities for preclinical studies.

Current research endeavors are focused on evaluating the biological activity of 3-(2-chlorofuran-3-yl)-4-fluoro-1-methyl-1H-pyrazol-5-amine across various disease models. Preliminary in vitro assays have demonstrated promising results in inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its ability to modulate receptor binding has been explored in cancer cell lines, where it shows potential as an inhibitor of tyrosine kinases and other growth factor receptors.

The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like 3-(2-chlorofuran-3-yli)-4-fluoro-l-methyl-lH-pyrazol-S-am ine (CAS No. 2138081 09 9). By systematically testing large libraries of molecules against relevant biological targets, researchers can rapidly identify lead compounds with high affinity and selectivity. This approach has been instrumental in identifying novel analogs of 3-(2-chlorofuran-S-yi)-4-fluoro-l-methyl-lH-pyrazol-S-am ine that exhibit improved pharmacological profiles.

The role of fluorine atoms in pharmaceuticals cannot be overstated, as they play a crucial role in enhancing drug efficacy and stability. In 3-(2-chlorofuran-S-yi)-4-fluoro-l-methyl-lH-pyrazol-S-am ine, the fluoro group at the 4-position contributes to metabolic resistance by preventing rapid degradation by cytochrome P450 enzymes. This property is particularly valuable for drugs that require prolonged half-lives to maintain therapeutic effects. Furthermore, fluorine atoms can influence protein-drug interactions by increasing binding affinity through hydrophobic interactions and dipole-dipole forces.

As computational methods continue to evolve, virtual screening techniques are being employed to predict the binding modes of 3-(2-chlorofuran-S-yi)-4-fluoro-l-methyl-lH-pyrazol-S-am ine with target proteins. These simulations provide insights into how the compound interacts with biological systems at an atomic level, guiding experimental design and optimization efforts. By leveraging machine learning algorithms trained on large datasets of protein structures and ligand interactions, researchers can prioritize promising candidates for further investigation.

The development of novel therapeutic agents often involves iterative cycles of synthesis, characterization, and biological testing. In the case of 3-(2-chlorofuran-S-yi)-4-fluoro-l-methyl-lH-pyrazol-S-am ine, this process has been facilitated by advances in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These tools enable researchers to confirm molecular structure and purity while providing detailed information about conformational dynamics and post-translational modifications.

Future directions for research on 3-(2-chlorofuran-S-yi)-4-fluoro-l-methyl-lH-pyrazol-S-am ine include exploring its potential as an intermediate in multi-target drug design strategies. By incorporating additional functional groups or linking it to other bioactive moieties through heterocyclic bridges or polymeric scaffolds, researchers aim to develop hybrid compounds with enhanced therapeutic efficacy against complex diseases such as cancer or neurodegenerative disorders.

The growing interest in 3-(2-chlorofuran-S-yi)-4-fluoro-l-methyl-lH-pyrazol-S-am ine underscores its significance as a building block for innovative drug discovery programs. As synthetic methodologies continue to improve and our understanding of biological systems deepens through interdisciplinary collaborations between chemists、biologists、and clinicians,the potential applications for this compound are expected to expand significantly over time.

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